molecular formula C20H24N2O2 B244978 2-(3-methylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide

2-(3-methylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide

Cat. No. B244978
M. Wt: 324.4 g/mol
InChI Key: LCJNAMIKNACLSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide is a chemical compound that is commonly used in scientific research for its potential therapeutic properties. This compound belongs to the class of amides and is also known as MPAPA.

Mechanism of Action

The exact mechanism of action of 2-(3-methylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain such as dopamine, serotonin, and GABA. This compound has also been shown to have an affinity for certain receptors such as the sigma-1 receptor and the cannabinoid CB1 receptor.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. This compound has also been shown to have anticonvulsant effects and can reduce seizures in animal models. Additionally, 2-(3-methylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide has been shown to have neuroprotective effects and can protect against neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-methylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide in lab experiments is its potential therapeutic properties. This compound has been shown to have a number of beneficial effects in animal models and may have potential for use in the treatment of various neurological disorders. However, one limitation of using this compound is its limited availability and high cost. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for research on 2-(3-methylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide. One area of research is the development of new analogs of this compound with improved therapeutic properties. Another area of research is the investigation of the potential side effects and toxicity of this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various neurological disorders.

Synthesis Methods

The synthesis of 2-(3-methylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide involves the reaction of 3-methylphenol, 4-piperidin-1-ylbenzeneamine, and acetic anhydride in the presence of a catalyst. The reaction takes place under reflux conditions and the resulting product is purified by recrystallization.

Scientific Research Applications

2-(3-methylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide

InChI

InChI=1S/C20H24N2O2/c1-16-6-5-7-19(14-16)24-15-20(23)21-17-8-10-18(11-9-17)22-12-3-2-4-13-22/h5-11,14H,2-4,12-13,15H2,1H3,(H,21,23)

InChI Key

LCJNAMIKNACLSO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCCC3

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCCC3

Origin of Product

United States

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